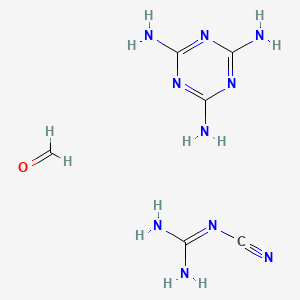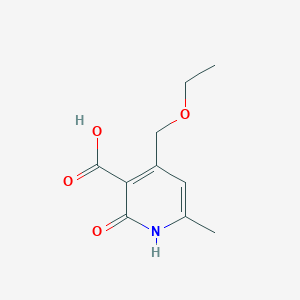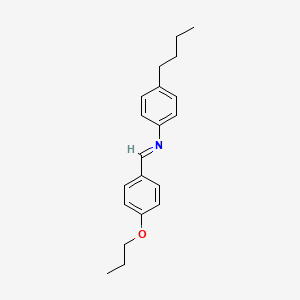
N-(4-Propoxybenzylidene)-4-butylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Propoxybenzylidene)-4-butylaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Propoxybenzylidene)-4-butylaniline can be synthesized through a condensation reaction between 4-butylaniline and 4-propoxybenzaldehyde. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Propoxybenzylidene)-4-butylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as nitro compounds or quinones.
Reduction: The corresponding amine (4-butylaniline) and aldehyde (4-propoxybenzaldehyde).
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
N-(4-Propoxybenzylidene)-4-butylaniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of liquid crystals and other advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N-(4-Propoxybenzylidene)-4-butylaniline depends on its application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The Schiff base moiety can also facilitate the formation of coordination complexes with metal ions, which can exhibit unique catalytic or biological activities.
Comparison with Similar Compounds
Similar Compounds
N-(4-Propoxybenzylidene)-4-hexylaniline: Similar structure with a hexyl group instead of a butyl group.
N-(4-Propoxybenzylidene)-4-sec-butylaniline: Similar structure with a sec-butyl group instead of a butyl group.
N-(4-Propoxybenzylidene)-4-methylaniline: Similar structure with a methyl group instead of a butyl group.
Uniqueness
N-(4-Propoxybenzylidene)-4-butylaniline is unique due to its specific combination of the propoxybenzylidene and butylaniline moieties, which can impart distinct physical and chemical properties
Properties
CAS No. |
30298-88-5 |
|---|---|
Molecular Formula |
C20H25NO |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-(4-butylphenyl)-1-(4-propoxyphenyl)methanimine |
InChI |
InChI=1S/C20H25NO/c1-3-5-6-17-7-11-19(12-8-17)21-16-18-9-13-20(14-10-18)22-15-4-2/h7-14,16H,3-6,15H2,1-2H3 |
InChI Key |
CCTRVRXHBJSZDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


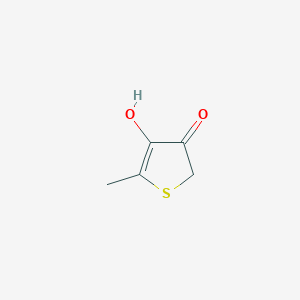
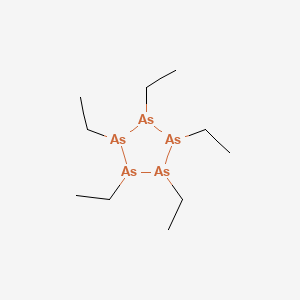

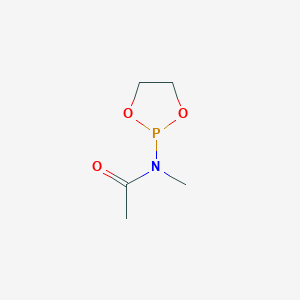

![1-[4-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14683016.png)


![Methanesulfonamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[[4-[(2-chloro-4-nitrophenyl)azo]-2,5-dimethoxyphenyl]azo]phenyl]-](/img/structure/B14683023.png)
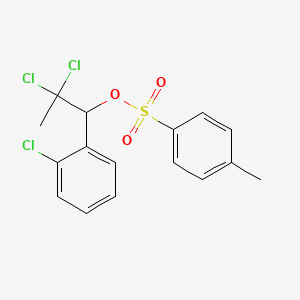
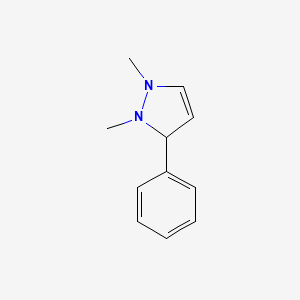
![4-[3-(4-Aminophenyl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14683041.png)
